molecular formula C15H22BNO4S B13034175 1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Cat. No.: B13034175
M. Wt: 323.2 g/mol
InChI Key: ROLVJSPZFFLFNY-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a complex organic compound with the molecular formula C18H29BN2O4S. This compound is notable for its unique structure, which includes a boronic ester group and a methylsulfonyl group attached to an indoline ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves multiple steps. One common method includes the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Boronic Ester Group: The boronic ester group is attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to remove the sulfonyl group.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Indoline derivatives without the sulfonyl group.

    Substitution: Various substituted indoline derivatives depending on the reactants used.

Scientific Research Applications

1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential biological activities, including as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, participating in the formation of new carbon-carbon bonds. The methylsulfonyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to its indoline ring structure, which imparts different chemical properties compared to pyrazole derivatives. The presence of both a boronic ester and a methylsulfonyl group makes it a valuable intermediate for various synthetic applications.

Properties

Molecular Formula

C15H22BNO4S

Molecular Weight

323.2 g/mol

IUPAC Name

1-methylsulfonyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-7-6-11-8-9-17(13(11)10-12)22(5,18)19/h6-7,10H,8-9H2,1-5H3

InChI Key

ROLVJSPZFFLFNY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3S(=O)(=O)C)C=C2

Origin of Product

United States

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